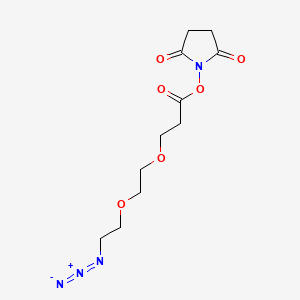
Azido-PEG8-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG8-NHS ester is a popular click chemistry reagent with an azide and an NHS ester . It is a cleavable 8 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG- and Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of this compound is C23H40N4O12 . It has a molecular weight of 564.6 g/mol .Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a popular click chemistry reagent with an azide and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics : This research explored the chemical engineering of erythrocyte membranes to display antibodies, using various synthetic approaches including NHS-PEG-azido (NHS-PEG-N3). This technique is significant for enhancing the efficacy and lifespan of immunoglobulin-based therapeutics while reducing side effects (Ji et al., 2019).
Dynamic Surface Coating for Cell Adhesion, Migration, or Shape Change : Azido-PEG8-NHS ester was utilized to create cell-repellent substrates for spatially controlled dynamic cell adhesion. This technique is instrumental in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Vibrational Signaling in Molecular Electronics and Biochemistry : Research on azido-PEG-succinimide ester oligomers showed that these molecules can propagate vibrational wavepackets at constant speeds, which is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
Enhancing Cell Interactions in Bioactive Hydrogels : Studies on PEG linkers like Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) have shown their utility in enhancing cell adhesion and spreading in bioactive hydrogels. This is crucial for regenerative medicine and drug delivery applications (Browning et al., 2013).
Drug-Delivery and Biomedical Applications : this compound is used in "clip" and "click" chemistries for easy PEGylation of degradable aliphatic polyesters, which is valuable in creating functional amphiphilic and degradable copolymers for biomedical applications such as drug-delivery (Freichels et al., 2011).
"Click" Conjugation for Bioconjugate Chemistry : The synthesis of new azido-terminated heterobifunctional PEG derivatives has facilitated the conjugation of various ligands with an alkyne group, which is significant in bioconjugate chemistry (Hiki & Kataoka, 2007).
Protein PEGylation via Click Chemistry : Research on controlled site-specific PEGylation of proteins using branched PEG azide reagent has shown potential in optimizing pharmacodynamic and pharmacokinetic drug properties (Martynenko-Makaev et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of Azido-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The N-hydroxysuccinimidyl (NHS) ester group in the compound is reactive towards these primary amines, forming stable amide bonds .
Mode of Action
This compound interacts with its targets through two key functional groups: the azide group and the NHS ester. The azide group can react with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) via a process known as Click Chemistry, yielding a stable triazole linkage . On the other hand, the NHS ester reacts with primary amines in proteins or other amine-containing molecules to form stable amide bonds .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could influence its absorption and distribution.
Result of Action
The primary result of this compound’s action is the formation of stable triazole linkages and amide bonds with target molecules. This can lead to the modification of proteins or other amine-containing molecules, potentially altering their function or properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of moisture. NHS esters react efficiently in aqueous media at physiological pH values (7.0 – 7.5), but they are prone to hydrolysis at a rate that is pH-dependent . Care must be taken to limit exposure to moisture and the compound should be restored under an inert atmosphere .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azido-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
It is known that the compound can be used to selectively degrade target proteins in the intracellular ubiquitin-proteasome system .
Molecular Mechanism
This compound contains an NHS ester that readily reacts with amines in aqueous solution or organic solvent . The azide group reacts with an alkyne in the well-known click chemistry reaction . The click chemistry reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJVYAMFTUKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
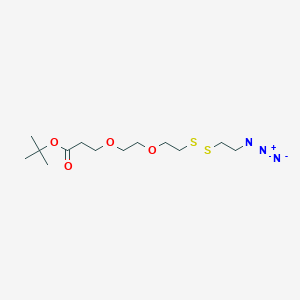

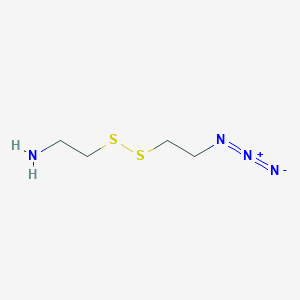



![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
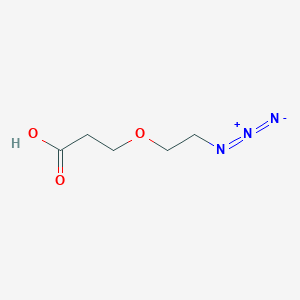
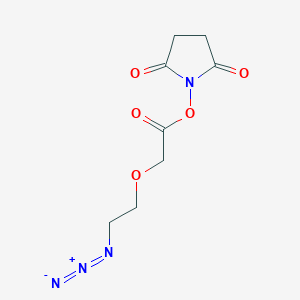
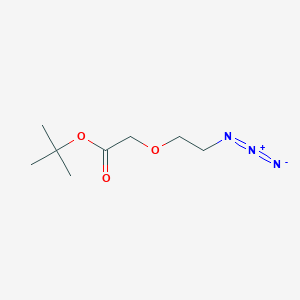
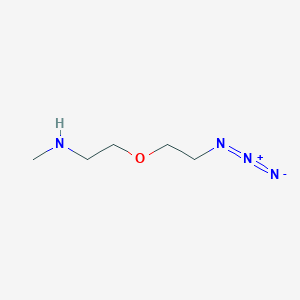
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
